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molecular formula C12H14 B8814472 2a,3,4,5-Tetrahydroacenaphthene CAS No. 26761-12-6

2a,3,4,5-Tetrahydroacenaphthene

Cat. No. B8814472
M. Wt: 158.24 g/mol
InChI Key: BDAGIAXQQBRORQ-UHFFFAOYSA-N
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Patent
US04105416

Procedure details

When in Example I, Step Two, the hydrogen donor is indane, decaline, di-, tetra-, and octa-hydroanthracene, C12 and C13 acenaphthenes, tetrahydroacenaphthene, partially hydrogenated anthracene, partially hydrogenated phenanthrene, partially hydrogenated pyrene and mixtures thereof instead of tetralin, the same or similar results are obtained in that the sulfur content of the coal is reduced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H][H].[CH2:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4]1.[CH2:12]1[CH:21]2[CH:16]([CH2:17][CH2:18][CH2:19][CH2:20]2)[CH2:15][CH2:14][CH2:13]1>>[CH2:14]1[C:4]2[CH:20]([CH2:3][CH:11]3[C:6]([CH:5]=2)=[CH:7][CH:8]=[CH:9][CH2:10]3)[CH2:21][CH2:12][CH2:13]1.[CH2:3]1[C:12]2=[C:21]3[C:16](=[CH:15][CH:14]=[CH:13]2)[CH2:17][CH2:18][CH2:19][CH:20]3[CH2:4]1.[CH2:20]1[C:21]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:17][CH2:18][CH2:19]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCC2CCCCC12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CCCC2CC3CC=CC=C3C=C12
Name
Type
product
Smiles
C1CC2CCCC3=CC=CC1=C23
Name
Type
product
Smiles
Name
Type
product
Smiles
C1CCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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